molecular formula C21H21N3O2S B12504669 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B12504669
M. Wt: 379.5 g/mol
InChI Key: JTUGITSFCDTKBF-UHFFFAOYSA-N
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Description

2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethylphenyl group and a sulfanyl group, as well as an acetamide moiety substituted with a 2-methoxyphenyl group

Preparation Methods

The synthesis of 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3,4-dimethylphenyl group: This step involves the substitution of the pyrimidine ring with the 3,4-dimethylphenyl group using suitable reagents and catalysts.

    Attachment of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Formation of the acetamide moiety: This involves the reaction of the intermediate compound with 2-methoxyphenyl acetic acid or its derivatives under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of a pyrimidine ring and sulfanyl group, but differ in the nature and position of other substituents. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21N3O2S/c1-14-8-9-16(12-15(14)2)17-10-11-22-21(24-17)27-13-20(25)23-18-6-4-5-7-19(18)26-3/h4-12H,13H2,1-3H3,(H,23,25)

InChI Key

JTUGITSFCDTKBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

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